2-(Octa-2,7-dien-1-YL)cycloheptan-1-one
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Overview
Description
2-(Octa-2,7-dien-1-yl)cycloheptan-1-one is an organic compound characterized by a cycloheptanone ring substituted with an octadienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octa-2,7-dien-1-yl)cycloheptan-1-one typically involves the reaction of cycloheptanone with an appropriate octadienyl precursor under specific conditions. One common method involves the use of a Grignard reagent derived from 1-bromo-2,7-octadiene, which reacts with cycloheptanone to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Octa-2,7-dien-1-yl)cycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The octadienyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(Octa-2,7-dien-1-yl)cycloheptan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Octa-2,7-dien-1-yl)cycloheptan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(Octa-2,7-dien-1-yl)cyclohexan-1-one
- 2-(Octa-2,7-dien-1-yl)cyclooctan-1-one
Uniqueness
2-(Octa-2,7-dien-1-yl)cycloheptan-1-one is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its six- or eight-membered ring analogs.
Properties
CAS No. |
89869-11-4 |
---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
2-octa-2,7-dienylcycloheptan-1-one |
InChI |
InChI=1S/C15H24O/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-15(14)16/h2,6,8,14H,1,3-5,7,9-13H2 |
InChI Key |
HOGDDTIYLYUZHW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC=CCC1CCCCCC1=O |
Origin of Product |
United States |
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